molecular formula C28H25BrNOP B12551023 (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide CAS No. 148776-18-5

(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide

Cat. No.: B12551023
CAS No.: 148776-18-5
M. Wt: 502.4 g/mol
InChI Key: BCUCCIAFGPPTLS-UHFFFAOYSA-M
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Description

(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide typically involves the reaction of a pyrrolidine derivative with triphenylphosphine and a suitable brominating agent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or acetonitrile.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Depending on the specific reaction, catalysts such as palladium or copper may be used.

Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.

    Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the bromide ion.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halides, acids, or bases.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

Industry: In industrial settings, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide would involve its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium moiety is known for its ability to target mitochondria, which could be a key aspect of its biological activity.

Comparison with Similar Compounds

  • (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium chloride
  • (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium iodide

Uniqueness: The bromide variant may exhibit different solubility, reactivity, or biological activity compared to its chloride or iodide counterparts. These differences can be crucial in determining its suitability for specific applications.

Properties

CAS No.

148776-18-5

Molecular Formula

C28H25BrNOP

Molecular Weight

502.4 g/mol

IUPAC Name

(2-oxo-1-phenylpyrrolidin-3-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C28H25NOP.BrH/c30-28-27(21-22-29(28)23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1

InChI Key

BCUCCIAFGPPTLS-UHFFFAOYSA-M

Canonical SMILES

C1CN(C(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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